6-Phenyl-1,5,6,7-tetrahydroindazol-4-one
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Overview
Description
6-Phenyl-1,5,6,7-tetrahydroindazol-4-one is a heterocyclic compound with the molecular formula C13H12N2O. It belongs to the indazole family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Phenyl-1,5,6,7-tetrahydroindazol-4-one can be achieved through various methods. One common approach involves the condensation of cyclohexane-1,3-diones with α-halogenoketones and primary amines . Another method is the three-component reaction of cyclic enaminoketones, arylglyoxals, and methylene active compounds . These reactions often require specific conditions such as microwave irradiation to facilitate the functionalization of the indole ring system .
Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions, including the choice of solvents and the sequence of reagent addition . The use of multicomponent reactions is common in industrial settings due to their efficiency and ability to produce complex molecules in a single step .
Chemical Reactions Analysis
Types of Reactions: 6-Phenyl-1,5,6,7-tetrahydroindazol-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . Substitution reactions often involve nucleophilic reagents under basic conditions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
6-Phenyl-1,5,6,7-tetrahydroindazol-4-one has a wide range of applications in scientific research. In chemistry, it serves as a building block for synthesizing more complex molecules . In biology and medicine, it is studied for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities . The compound is also used in the development of new drugs and as a tool for studying biological pathways .
Mechanism of Action
The mechanism of action of 6-Phenyl-1,5,6,7-tetrahydroindazol-4-one involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and modulate signaling pathways, which contributes to its biological effects . For example, it may inhibit kinases involved in cell proliferation, leading to its potential use as an anticancer agent .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 6-Phenyl-1,5,6,7-tetrahydroindazol-4-one include other indazole derivatives such as 1-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one and 3-phenyl-5,6,7,7a-tetrahydro-2-benzofuran-1(4H)-one .
Uniqueness: What sets this compound apart from similar compounds is its unique structure, which allows for specific interactions with biological targets. This structural uniqueness contributes to its diverse range of biological activities and potential therapeutic applications .
Properties
IUPAC Name |
6-phenyl-1,5,6,7-tetrahydroindazol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O/c16-13-7-10(9-4-2-1-3-5-9)6-12-11(13)8-14-15-12/h1-5,8,10H,6-7H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEHQJOHVFOXESF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C2=C1NN=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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